REACTION_SMILES
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[C:1]([O:2][C:5]1([C:11]#[CH:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)(=[O:3])[CH3:4].[CH2:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1.[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[Cu:35]([Cl:36])[Cl:37].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[C:5]1([C:11]#[CH:12])([N:16]2[CH2:15][CH2:14][CH2:13][CH2:18][CH2:17]2)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC1(OC(C)=O)CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl[Cu]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
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Smiles
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C#CC1(N2CCCCC2)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |